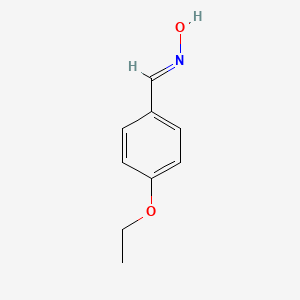

4-Ethoxybenzaldehyde oxime

Description

4-Ethoxybenzaldehyde oxime (IUPAC: N-[(4-ethoxyphenyl)methylidene]hydroxylamine) is an aromatic oxime derived from 4-ethoxybenzaldehyde. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. The ethoxy (-OCH₂CH₃) group at the para position of the benzaldehyde moiety distinguishes it from other benzaldoximes.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWVABYZHRUUEC-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzaldehyde oxime can be synthesized through the condensation reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in a solvent like methanol at room temperature, yielding the oxime as a product.

Industrial Production Methods: In an industrial setting, the synthesis of 4-ethoxybenzaldehyde oxime may involve similar reaction conditions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles.

Reduction: Reduction of the oxime can yield amines.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: 4-Ethoxybenzonitrile.

Reduction: 4-Ethoxybenzylamine.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Ethoxybenzaldehyde oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

Biology: It serves as a precursor in the preparation of biologically active compounds.

Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-ethoxybenzaldehyde oxime exerts its effects involves its ability to form stable intermediates during chemical reactions. The oxime group can participate in nucleophilic addition and substitution reactions, making it a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the benzaldehyde ring significantly impacts physical properties such as melting point (mp), molecular weight, and solubility. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing vs.

- Melting Points : The ortho- and para-dimethoxy derivative (2,4-Dimethoxybenzaldoxime) has a higher mp (105–108°C) due to symmetrical substitution and stronger intermolecular forces .

- Molecular Weight : The trifluoromethyl group increases molecular weight significantly (189.14 g/mol), which may affect diffusion rates in biological systems .

Biological Activity

4-Ethoxybenzaldehyde oxime, a derivative of benzaldehyde, exhibits significant biological activity through its interactions with various biochemical pathways and molecular targets. This article delves into its mechanisms of action, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.

4-Ethoxybenzaldehyde oxime primarily acts as an acetylcholinesterase (AChE) inhibitor . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. The compound interacts with the active site of AChE, preventing the breakdown of acetylcholine, which is crucial for neurotransmission in the nervous system .

Biochemical Pathways

The formation of oximes from aldehydes and ketones is a well-established biochemical process. In the case of 4-ethoxybenzaldehyde oxime, the reaction involves the nucleophilic attack by nitrogen on the carbonyl carbon of aldehydes, leading to the formation of stable oximes. This process can influence various metabolic pathways, particularly those related to neurotransmitter metabolism and cellular signaling.

Cellular Effects

The biological effects of 4-ethoxybenzaldehyde oxime extend across different cell types:

- Neuronal Cells : The inhibition of AChE enhances cholinergic signaling, potentially improving cognitive functions such as memory and learning.

- Cancer Cells : The compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways. This suggests its potential role in cancer therapy by promoting programmed cell death.

- Gene Expression : 4-Ethoxybenzaldehyde oxime modulates the activity of transcription factors, leading to changes in gene expression that affect cellular metabolism and function.

Pharmacological Potential

Given its biological activity, 4-ethoxybenzaldehyde oxime holds promise for several therapeutic applications:

- Neuroprotection : By inhibiting AChE, it may protect against neurodegenerative diseases such as Alzheimer's disease.

- Anticancer Activity : Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer treatment .

Data Table: Biological Activity Summary

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| AChE Inhibition | Increases acetylcholine levels | |

| Neuroprotection | Enhances cholinergic signaling | |

| Apoptosis Induction | Activates apoptotic pathways in cancer cells | |

| Gene Expression Modulation | Alters transcription factor activity |

Case Studies and Research Findings

Several studies have explored the biological effects of 4-ethoxybenzaldehyde oxime:

- Neuroprotective Effects : A study demonstrated that treatment with 4-ethoxybenzaldehyde oxime improved cognitive function in animal models by inhibiting AChE activity. This suggests its potential utility in treating cognitive decline associated with neurodegenerative diseases.

- Anticancer Properties : Research indicated that this compound induced apoptosis in various cancer cell lines through activation of caspase pathways. This finding supports further investigation into its use as a chemotherapeutic agent .

- Metabolic Pathway Influence : Investigations into metabolic flux revealed that 4-ethoxybenzaldehyde oxime affects levels of key metabolites involved in neurotransmitter synthesis, indicating its role as a metabolic modulator.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Ethoxybenzaldehyde oxime from its aldehyde precursor?

The synthesis typically involves reacting 4-ethoxybenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in an acidic or alkaline medium. A study demonstrated that using oxalic acid as a catalyst in ethanol under reflux for 60 minutes yields 94% of the oxime product . Excess NH₂OH·HCl ensures complete conversion, and the crude product can be extracted without purification .

Q. How can IR and NMR spectroscopy confirm the structure of 4-Ethoxybenzaldehyde oxime?

- IR Spectroscopy : Look for a strong absorption band near 1660 cm⁻¹ (C=N stretch) and absence of the aldehyde C=O peak (~1700 cm⁻¹). Evidence of aromatic C-H stretches (3050–3100 cm⁻¹) and ether C-O-C (1250 cm⁻¹) should also be present .

- ¹H NMR : The oxime proton (N-OH) appears as a broad singlet at ~8.5–9.5 ppm. Aromatic protons in the para-substituted ethoxy group show doublets at 7.0–8.0 ppm, while the ethoxy group’s CH₂ and CH₃ protons appear as quartets (δ ~4.0 ppm) and triplets (δ ~1.4 ppm), respectively .

Q. What solvent systems are suitable for recrystallizing 4-Ethoxybenzaldehyde oxime?

Ethanol-water mixtures are commonly used due to the compound’s moderate solubility in ethanol (freely soluble) and low solubility in water. A stepwise addition of water to an ethanol solution of the crude oxime induces crystallization .

Advanced Research Questions

Q. How can dynamic isomerization of oximes be analyzed using gas chromatography coupled with FTIR (GC-FTIR)?

GC-FTIR allows tracking of oxime isomers (E/Z) by monitoring characteristic infrared bands (e.g., C=N stretches) during elution. For example, wavenumber-selective chromatograms at 1660 cm⁻¹ (E-isomer) and 1640 cm⁻¹ (Z-isomer) can resolve overlapping peaks. Multivariate curve resolution (MCR) enhances data interpretation by isolating individual isomer profiles .

Q. What contradictions exist in the fungicidal activity data of oxime derivatives, and how can they be resolved?

Some studies report variable efficacy of oxime esters against fungal strains due to differences in substituent positioning (e.g., ethoxy vs. methoxy groups). To resolve discrepancies:

Q. What mechanistic insights explain the intramolecular oxime transfer reactions in substituted benzaldehyde oximes?

DFT calculations on acetone oxime models reveal that water-mediated proton shuffling lowers activation barriers for intermediate formation. For 4-ethoxy derivatives, steric hindrance from the ethoxy group may slow tautomerization, favoring specific intermediates (e.g., cyclic nitrone vs. imine) .

Q. How do substituents on the aromatic ring influence the hydrogen-bonding network in oxime crystals?

X-ray crystallography of 4-ethoxybenzaldehyde oxime derivatives shows that ethoxy groups participate in weak C-H···O interactions, stabilizing layered structures. Compare with methoxy analogs, where stronger O-H···N hydrogen bonds dominate .

Methodological Considerations

Q. How should researchers handle discrepancies in reported toxicity data for oxime compounds?

- Cross-validate acute toxicity values (e.g., LD₅₀) using standardized OECD guidelines.

- Account for species-specific metabolic pathways; e.g., rodent liver enzymes may detoxify oximes more efficiently than human models .

Q. What strategies optimize the isolation of minor oxime isomers during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.